Sodium citrate

Overview

Description

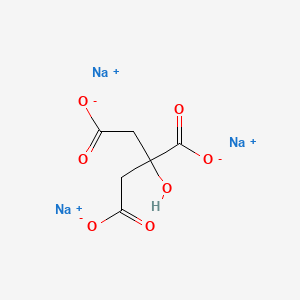

Sodium citrate (Na₃C₆H₅O₇) is a sodium salt of citric acid, widely utilized as a buffering agent, preservative, and emulsifier across industries. It is water-soluble, exhibits a mildly salty taste, and is stable under varying temperatures and humidity . Key applications include:

- Food Industry: Enhances texture and shelf life in dairy products (e.g., cheese, ice cream) by controlling acidity and improving emulsification .

- Medical Applications: Serves as an anticoagulant in blood collection tubes and enhances drug efficacy in cancer therapies .

- Environmental and Energy: Acts as a desulfurization agent in flue gas treatment and a sodium source in sodium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, where citric acid (C₆H₈O₇) reacts with sodium hydroxide (NaOH) to form this compound (Na₃C₆H₅O₇) and water (H₂O):

C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing citric acid with sodium carbonate or sodium bicarbonate. The process involves dissolving citric acid in water, followed by the gradual addition of sodium carbonate or sodium bicarbonate until the pH reaches the desired level. The solution is then evaporated to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Sodium citrate primarily undergoes neutralization reactions due to its basic nature. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

Neutralization: this compound is formed by neutralizing citric acid with sodium hydroxide or sodium carbonate.

Complexation: this compound can form complexes with metal ions such as calcium, magnesium, and iron, which is useful in various applications like water softening and as an anticoagulant.

Major Products Formed:

Neutralization: this compound and water.

Complexation: Metal-citrate complexes, which are stable and soluble in water.

Scientific Research Applications

Medical Applications

1.1 Anticoagulation in Dialysis

Sodium citrate is widely used as an anticoagulant in continuous renal replacement therapy (CRRT). A study demonstrated that a segmented this compound solution could extend the lifespan of extracorporeal circulation tubes and improve CRRT efficacy without significant adverse effects on coagulation indices or calcium levels in patients .

1.2 Blood Alkalinization

This compound supplementation has been shown to induce blood alkalosis, which can enhance exercise performance by delaying muscular fatigue. Research indicated that varying the ingestion period of this compound influenced blood bicarbonate levels and pH, suggesting its potential as an alkalizing agent for athletes .

1.3 Catheter Locking Solutions

In clinical settings, this compound is preferred over heparin for catheter locking due to its effectiveness in preventing catheter-related complications. A comparative study found that using 4% this compound reduced the incidence of catheter blockage and associated bleeding compared to heparin solutions .

Food Industry Applications

This compound serves as a food additive, acting as a buffering agent and emulsifier. It is commonly used in cheese production to enhance texture and flavor. Its ability to maintain pH levels helps improve the stability of processed foods, making it a valuable ingredient in various culinary applications.

Environmental Applications

3.1 Biofilm Research

Recent studies have explored the effects of this compound on biofilm formation in aquatic environments. Supplementation with this compound significantly increased biofilm biomass and altered microbial community composition in multispecies biofilm models . This research highlights its potential role in biofouling control and microbial ecology studies.

Case Studies and Research Findings

Mechanism of Action

Sodium citrate exerts its effects primarily through its ability to chelate calcium ions. By binding to free calcium ions, this compound prevents them from participating in the coagulation cascade, thereby acting as an anticoagulant. This mechanism is particularly useful in blood storage and transfusion procedures. Additionally, this compound neutralizes excess acid in the blood and urine by dissociating into citrate anions and sodium cations, which are then metabolized to bicarbonate ions, helping to buffer excess hydrogen ions and raise blood pH .

Comparison with Similar Compounds

Sodium Citrate vs. Citric Acid

| Property | This compound | Citric Acid (C₆H₈O₇) |

|---|---|---|

| Chemical Nature | Sodium salt (alkaline pH) | Weak organic acid (acidic pH) |

| Taste | Salty, mild | Sour, tangy |

| Applications | Dairy stabilization, anticoagulation | Beverage flavoring, cleaning agents |

| Stability | High thermal and humidity resistance | Hygroscopic; degrades at high temps |

| Health Impact | Low sodium intake concerns | May erode tooth enamel in excess |

Key Insight : this compound is preferred in pH-sensitive applications (e.g., dairy), while citric acid excels in flavoring and descaling .

This compound vs. Potassium Citrate

| Property | This compound | Potassium Citrate |

|---|---|---|

| Cation | Sodium (Na⁺) | Potassium (K⁺) |

| Medical Use | Anticoagulation, alkalinizing agent | Treats kidney stones, hypokalemia |

| Dietary Impact | Not suitable for low-sodium diets | Preferred for hypertension management |

| Industrial Use | Food preservation, batteries | Pharmaceutical formulations |

Key Insight : Potassium citrate is favored in renal health, while this compound dominates food and energy sectors .

This compound vs. Phosphate Salts (e.g., Sodium Tripolyphosphate)

| Property | This compound | Sodium Tripolyphosphate (STPP) |

|---|---|---|

| Function | Chelates calcium, improves water retention | Enhances water binding in meats |

| Safety | Generally recognized as safe (GRAS) | Linked to ecological toxicity in water |

| Efficacy | Moderate water retention | Superior in meat processing |

| Applications | Dairy, medical, batteries | Seafood, processed meats |

Key Insight : STPP outperforms in meat hydration but raises environmental concerns, whereas this compound is safer and multifunctional .

This compound vs. Disodium EDTA

| Property | This compound | Disodium EDTA |

|---|---|---|

| Chelation Strength | Moderate metal ion binding | Strong, broad-spectrum chelator |

| Applications | Food preservation, anticoagulation | Cosmetics, detoxification therapies |

| Toxicity | Low | High doses may cause mineral depletion |

| Regulatory Status | GRAS | Restricted in some food applications |

Key Insight : EDTA is potent in industrial detoxification, but this compound is safer for food and medical uses .

This compound vs. Sodium Acetate

| Property | This compound | Sodium Acetate (CH₃COONa) |

|---|---|---|

| pH Buffering | Effective in neutral to alkaline ranges | Best in mildly acidic to neutral ranges |

| Antimicrobial Use | Synergistic with acetate in meat products | Primarily used in dialysis solutions |

| Industrial Use | Flue gas desulfurization | Heat packs, textile dyeing |

Key Insight : this compound’s buffering versatility and synergy with acetate enhance its role in food safety and environmental applications .

Q & A

Basic Research Questions

Q. How to prepare and standardize sodium citrate buffers for pH stabilization in biochemical assays?

- Methodological Answer : this compound buffers are prepared by neutralizing citric acid with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) at molar ratios adjusted to target pH (3.0–6.2). For reproducibility, pre-dry this compound at 180°C for 18 hours to ensure anhydrous purity . Use stoichiometric calculations (e.g., Henderson-Hasselbalch equation) to determine acid/base ratios. Validate buffer pH with calibrated electrodes and confirm ionic strength via conductometry. Applications include stabilizing enzymes in kinetic studies and preventing coagulation in blood-based assays .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of ammonium sulfate and acetonitrile (980:20 v/v) is widely used. Prepare standards from anhydrous this compound dissolved in ultrapure water (2.5 mg/mL). For spectrophotometric quantification, employ chelation-based assays using ferric chloride, where citrate binds Fe³⁺, forming a detectable complex at 340 nm . Validate methods with spike-recovery tests in matrices like plasma or cell lysates.

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound’s role in chelation or emulsion stabilization?

- Methodological Answer : Design a Box-Behnken experiment with factors like this compound concentration (2–5% w/v), temperature (40–60°C), and pH (7–9). Measure responses (e.g., chelation efficiency via atomic absorption spectroscopy or emulsion stability via zeta potential). Use software (e.g., Design-Expert) to model interactions and identify optimal conditions. For example, in jujube polysaccharide-copper chelate synthesis, a 2.5 g citrate dose at pH 8.0 and 50°C maximized chelation .

Q. How to resolve contradictions in this compound’s anticoagulant efficacy across experimental models?

- Methodological Answer : Variability arises from citrate concentration, blood-to-anticoagulant ratios, and sample handling. In finger-prick blood assays, 3.2% citrate prevented clotting but required rapid mixing to avoid viscosity issues . Compare in vitro vs. in vivo results using murine models: citrate’s efficacy in diabetes studies depends on buffer pH (4.5–5.5) and co-administered agents (e.g., streptozotocin) . Perform meta-analyses to isolate confounding variables (e.g., citrate purity, storage conditions) .

Q. What experimental designs assess this compound’s role in heavy metal remediation?

- Methodological Answer : Use factorial designs with variables like citrate concentration (0–100 mM), soil type, and biosurfactant co-treatments (e.g., Pseudomonas putida). Measure Cd²⁺/Pb²⁺ solubility via ICP-MS. This compound (50 mM) with humic acid increased Cd mobilization by 40% in calcareous soils, but EDTA outperformed citrate in acidic conditions . Include kinetic studies to evaluate citrate degradation and long-term metal re-stabilization.

Q. Data Presentation Guidelines

- Tables : Include descriptive titles (e.g., "Optimized Chelation Conditions Using RSM") and annotate statistical parameters (R², p-values) .

- Figures : Use error bars for triplicate measurements and label axes with units (e.g., "Chelation Efficiency (%) vs. Citrate Concentration (mM)") .

- Supplemental Materials : Provide raw HPLC chromatograms or soil ICP-MS datasets for reproducibility .

Properties

Key on ui mechanism of action |

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. |

|---|---|

CAS No. |

68-04-2 |

Molecular Formula |

C6H8Na3O7+3 |

Molecular Weight |

261.09 g/mol |

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1 |

InChI Key |

HRXKRNGNAMMEHJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+] |

boiling_point |

BP: Decomposes at red heat /Dihydrate/ |

melting_point |

>300 °C |

Key on ui other cas no. |

68-04-2 994-36-5 |

physical_description |

Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder |

Pictograms |

Irritant |

shelf_life |

STABLE IN AIR /DIHYDRATE/ NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/ |

solubility |

29.4g/L White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/ Solubility in water, g/100ml at 25 °C: 42.5 |

Synonyms |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.